2-Fluoro-3-hydroxy-5-methoxybenzaldehyde is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a methoxy group attached to a benzaldehyde core. Its chemical formula is , and it has a molecular weight of approximately 154.14 g/mol. This compound is notable for its unique combination of functional groups, which influences its chemical reactivity and biological properties.
2-Fluoro-3-hydroxy-5-methoxybenzaldehyde exhibits significant biological activity, particularly as an inhibitor of lysine-specific demethylase 1. This enzyme plays a crucial role in regulating gene expression through histone methylation. By inhibiting this enzyme, the compound may impact various biochemical pathways associated with cancer cell growth and proliferation, suggesting potential therapeutic applications in oncology.
The synthesis of 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde can be achieved through various methods:
In industrial settings, these synthetic routes are optimized for higher yields and purity, often utilizing automated systems and continuous flow reactors for efficiency .
2-Fluoro-3-hydroxy-5-methoxybenzaldehyde has several applications across various fields:
Research indicates that 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde interacts with biological systems primarily through its inhibition of lysine-specific demethylase 1. This interaction leads to changes in gene expression profiles that could affect cellular processes such as differentiation and proliferation. Further studies are needed to elucidate the full spectrum of its interactions within biological pathways .
Several compounds share structural similarities with 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde:
| Compound Name | Structural Features |
|---|---|
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Lacks fluorine atom |
| 2-Fluoro-4-methoxybenzaldehyde | Lacks hydroxyl group |
| 3-Hydroxy-4-methoxybenzaldehyde | Lacks fluorine atom |
| 2,4-Difluoro-3-methoxybenzaldehyde | Contains two fluorine atoms |
| 3-Fluoro-5-methoxybenzoic acid | Contains a carboxylic acid group instead of aldehyde |
The uniqueness of 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde lies in its combination of both a fluorine atom and hydroxyl group on the benzaldehyde core. This specific arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds, making it particularly valuable in medicinal chemistry and synthetic applications .
The systematic IUPAC name for this compound is 2-fluoro-3-hydroxy-5-methoxybenzaldehyde. Its structure is characterized by:
The compound’s purity is typically ≥97%, and it exists as a solid at room temperature.
The synthesis of fluorinated aromatic aldehydes gained prominence in the late 20th century with advancements in nucleophilic fluorination techniques. While the exact discovery date of 2-fluoro-3-hydroxy-5-methoxybenzaldehyde is not explicitly documented, its structural analogs, such as 2-hydroxy-5-methoxybenzaldehyde, have been synthesized since the 1970s via formylation and alkylation reactions. The introduction of fluorine into aromatic systems, as seen in this compound, became a focal point in medicinal chemistry due to fluorine’s ability to modulate electronic and steric properties.
Fluorinated aromatics are critical in drug design, agrochemicals, and materials science. The fluorine atom in 2-fluoro-3-hydroxy-5-methoxybenzaldehyde:
The methoxy and hydroxyl groups further contribute to its reactivity, enabling derivatization into complex molecules. For example, it serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents.